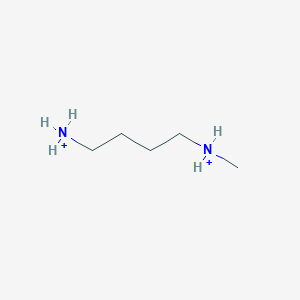
N-methylputrescinium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylputrescinium(2+) is dication of N-methylputrescine arising from protonation of both amino groups; major species at pH 7.3. It has a role as a human metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-methylputrescine.
Aplicaciones Científicas De Investigación
Alkaloid Production in Plant Cultures
Research indicates that the enzyme Putrescine:SAM N-methyltransferase (PMT) catalyzes the N-methylation of putrescine to form N-methylputrescine, which is a key precursor in the biosynthesis of both tropane and pyridine-type alkaloids in plants like Duboisia. Studies have shown that overexpression of the PMT gene in hairy root cultures of Duboisia hybrids resulted in increased levels of N-methylputrescine, but did not significantly affect the levels of tropane or pyridine-type alkaloids (Moyano et al., 2002).
Role in Cocaine Biosynthesis
A study involving Erythroxylum coca, the plant from which cocaine is derived, investigated the oxidation of N-methylputrescine to pyrrolinium ion during cocaine biosynthesis. This study employed a remote isotope method to explore the stereoselectivity of this oxidation process, finding that the oxidation of N-methylputrescine is stereoselective (Hoye et al., 2000).
Advancements in RNA Methylation Studies
Nm-seq, a sensitive method for transcriptome-wide mapping of Nm (2'-O-methylation) with base precision, leverages the differential reactivity of 2'-O-methylated and 2'-hydroxylated nucleosides. This method revealed thousands of Nm sites in human mRNA, suggesting potential functional roles (Dai et al., 2017).
Insights into Alkaloid Biosynthesis
Cloning and characterization of a Nicotiana tabacum methylputrescine oxidase transcript highlighted the importance of the oxidative deamination of N-methylputrescine in pyridine and tropane alkaloid biosynthesis. This study revealed how the kinetic properties of the enzyme could influence alkaloid profiles observed in tobacco roots (Heim et al., 2007).
Propiedades
Fórmula molecular |
C5H16N2+2 |
|---|---|
Peso molecular |
104.19 g/mol |
Nombre IUPAC |
4-azaniumylbutyl(methyl)azanium |
InChI |
InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3/p+2 |
Clave InChI |
RMIVMBYMDISYFZ-UHFFFAOYSA-P |
SMILES canónico |
C[NH2+]CCCC[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



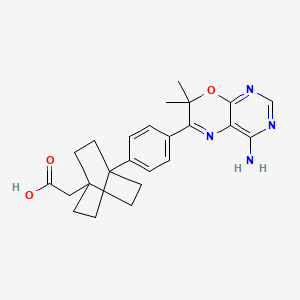

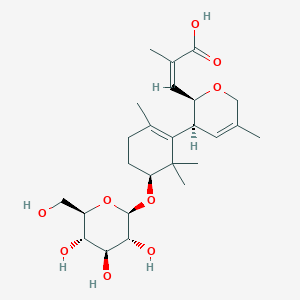
![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)
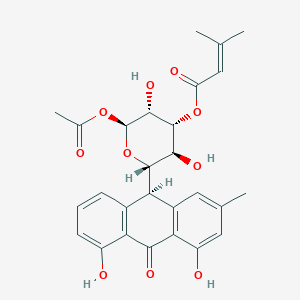
![3-hex-1-ynyl-5H-indazolo[2,3-a][3,1]benzoxazine](/img/structure/B1258903.png)
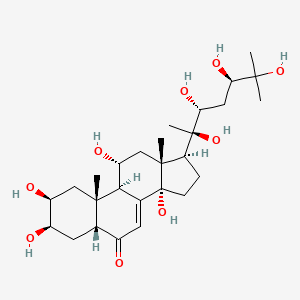
![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)
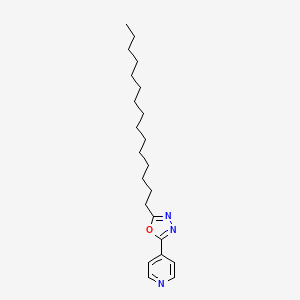
![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
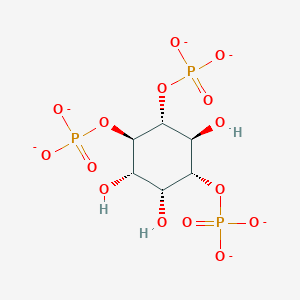
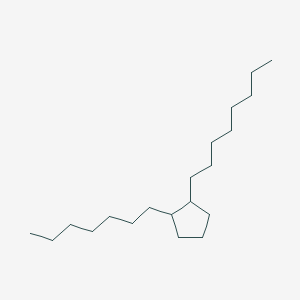

![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)